molecular formula C9H9BrN2 B14252577 4-[(2-Bromoethyl)amino]benzonitrile CAS No. 388603-27-8

4-[(2-Bromoethyl)amino]benzonitrile

Cat. No.: B14252577
CAS No.: 388603-27-8
M. Wt: 225.08 g/mol
InChI Key: BNABCYXRKGHXSE-UHFFFAOYSA-N
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Description

4-[(2-Bromoethyl)amino]benzonitrile is an organic compound with the molecular formula C9H8BrN. It is a white to light yellow solid at room temperature and is classified as an organic nitrogen compound. This compound is notable for its specific structure, which includes a benzonitrile core substituted with a bromoethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoethyl)amino]benzonitrile can be achieved through various organic synthesis methods. One common approach involves the reaction of 4-aminobenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety protocols and environmental considerations are crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoethyl)amino]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced forms of the compound.

Scientific Research Applications

4-[(2-Bromoethyl)amino]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoethyl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A precursor in the synthesis of 4-[(2-Bromoethyl)amino]benzonitrile.

    4-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromoethylamino group.

    4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group instead of a bromoethylamino group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both a nitrile and a bromoethylamino group allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

IUPAC Name

4-(2-bromoethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABCYXRKGHXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70784289
Record name 4-[(2-Bromoethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388603-27-8
Record name 4-[(2-Bromoethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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